dicesium;hexafluorosilicon(2-)

wide-band-gap dielectric UV/VUV transparency phosphor host matrix

Dicesium hexafluorosilicate (Cs₂SiF₆), a cesium salt of hexafluorosilicic acid, is a white crystalline solid with a cubic antifluorite structure (space group Fm3̄m, a = 8.89 Å). It serves as a wide-band-gap dielectric host for luminescent ions, a precursor for cesium-containing optical glasses, and a regulated brazing flux agent under 40 CFR § 721.10292.

Molecular Formula Cs12F6O18Si6-6
Molecular Weight 407.886 g/mol
CAS No. 16923-87-8
Cat. No. B098563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedicesium;hexafluorosilicon(2-)
CAS16923-87-8
Molecular FormulaCs12F6O18Si6-6
Molecular Weight407.886 g/mol
Structural Identifiers
SMILESF[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+]
InChIInChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2
InChIKeyBMIVLSYPWIDQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicesium Hexafluorosilicate (Cs₂SiF₆, CAS 16923-87-8): Procurement-Grade Baseline for Optical, Phosphor, and Flux Applications


Dicesium hexafluorosilicate (Cs₂SiF₆), a cesium salt of hexafluorosilicic acid, is a white crystalline solid with a cubic antifluorite structure (space group Fm3̄m, a = 8.89 Å) [1]. It serves as a wide-band-gap dielectric host for luminescent ions, a precursor for cesium-containing optical glasses, and a regulated brazing flux agent under 40 CFR § 721.10292 . Unlike its potassium analog K₂SiF₆, Cs₂SiF₆ exhibits a significantly larger lattice constant, higher refractive index, and differentiated electronic structure, which directly translate into distinct performance characteristics in phosphor, optical, and high-temperature brazing applications that cannot be replicated by simple in-class substitution [1].

Phosphor Host Wide band gap supports UV/VUV transparency for luminescent ion doping research
Optical Glass Higher refractive index and lattice expansion enable tailored optical glass precursor studies
Brazing Flux Regulated cesium silicon precursor for aluminum joining under 40 CFR § 721.10292

Why K₂SiF₆, Cs₂GeF₆, or Na₂SiF₆ Cannot Directly Substitute Dicesium Hexafluorosilicate: A Physicochemical Rationale


Despite sharing the [SiF₆]²⁻ anion, alkali and ammonium hexafluorosilicates exhibit critically divergent physicochemical properties driven by cation size, ionic character, and lattice dynamics. Direct head-to-head DFT calculations reveal that Cs₂SiF₆ possesses a 0.66 eV wider band gap (10.39 eV) than K₂SiF₆ (9.73 eV) and a lattice constant ~9.4% larger, leading to different dopant incorporation energies and optical transparency windows [1]. Solubility differs by a factor of ~5× between Cs₂SiF₆ (0.60 g/100g at 17°C) and K₂SiF₆ (0.12 g/100g at 17.5°C), directly impacting solution-processability and recrystallization behavior [2][3]. Moreover, the Cs⁺ cation imparts distinct electronic polarizability, elevating the refractive index (n = 1.37–1.39) compared to K₂SiF₆ (n = 1.32–1.34), which has downstream consequences for optical component design [1]. These quantitative differences make generic in-class substitution infeasible for applications demanding precise optical, electronic, or thermal specifications.

Band gap and electronic structure differ significantly (wider gap, different pressure sensitivity) – K₂SiF₆ or Cs₂GeF₆ may not match UV/VUV transparency requirements.
~9% larger lattice constant alters dopant incorporation energies and epitaxial matching – direct replacement with K₂SiF₆ may shift phosphor emission properties.
Aqueous solubility gap (~5× higher vs. K₂SiF₆) and distinct thermal decomposition profile constrain solution-process interchangeability and flux formulation behavior.

Quantitative Differential Evidence for Dicesium Hexafluorosilicate (Cs₂SiF₆, CAS 16923-87-8) vs. Closest Analogs


Wider Electronic Band Gap vs. K₂SiF₆ and Cs₂GeF₆ Enables Enhanced UV/VUV Transparency

First-principles DFT calculations using the B1WC hybrid functional demonstrate that Cs₂SiF₆ possesses a calculated indirect band gap of 10.39 eV, which is 0.66 eV (6.8%) wider than that of its direct potassium analog K₂SiF₆ (9.73 eV) [1]. The direct band gap at the Γ-point differs from the indirect gap by only 0.03 meV, making Cs₂SiF₆ effectively a direct-gap material for optical transitions. An earlier GGA-DFT study reported band gaps of 6.926 eV for Cs₂SiF₆ versus 6.417 eV for Cs₂GeF₆, a difference of 0.509 eV (7.9%) [2]. The wider band gap translates into transparency extending further into the ultraviolet and vacuum-ultraviolet regions, a critical parameter for host matrices that must not absorb pump or emission wavelengths in phosphor-converted LED and laser applications.

Band Gap
Head-to-head
Cs₂SiF₆ 10.39 eV
K₂SiF₆ 9.73 eV
Δ +0.66 eV (+6.8%)
Reported wider band gap supports UV/VUV transparency for phosphor host matrix.
DFT B1WC hybrid functional, ambient pressure, fully relaxed structures.
wide-band-gap dielectric UV/VUV transparency phosphor host matrix

~9.4% Larger Lattice Constant vs. K₂SiF₆ Facilitates Heavy Dopant Incorporation and Epitaxial Matching

Experimental X-ray diffraction measurements establish the lattice constant of cubic Cs₂SiF₆ as a = 8.890 Å, compared to a = 8.134 Å for K₂SiF₆ [1]. This 9.4% expansion in unit cell volume (from ~538 ų to ~702 ų) arises from the larger ionic radius of Cs⁺ (1.67 Å for CN=6) versus K⁺ (1.38 Å). The expanded lattice reduces steric hindrance for substitutional doping with larger activator ions such as Mn⁴⁺ (ionic radius 0.53 Å for CN=6) and alters the crystal field strength at the dopant site. DFT-optimized structures confirm this difference: calculated a = 8.866 Å for Cs₂SiF₆ vs. 8.086 Å for K₂SiF₆, with relative errors under 0.6% [1]. Additionally, the Si–F bond length is nearly identical (1.702 Å vs. 1.698 Å), indicating that the lattice expansion is almost entirely accommodated by the Cs–F distance (3.176 Å vs. 2.877 Å for K–F), which alters the local coordination environment of substitutional dopants.

Lattice Constant
Head-to-head
Cs₂SiF₆ a = 8.890 Å
K₂SiF₆ a = 8.134 Å
Δ +0.756 Å (+9.4%)
Larger lattice may facilitate heavy dopant incorporation and epitaxial matching.
Single-crystal XRD at room temperature; DFT relaxed structures.
dopant incorporation lattice engineering phosphor host design

~5× Higher Aqueous Solubility vs. K₂SiF₆ at Ambient Temperature Enables Solution-Phase Synthesis Routes

Cs₂SiF₆ exhibits an experimentally measured aqueous solubility of 0.60 g/100g H₂O at 17°C, whereas K₂SiF₆ solubility is 0.12 g/100g H₂O at 17.5°C, representing a factor of ~5× higher solubility [1][2]. Cs₂SiF₆ is also characteristically insoluble in ethanol [1], facilitating anti-solvent recrystallization strategies. For comparison, Na₂SiF₆ shows solubility of 0.64 g/100g at 20°C, and (NH₄)₂SiF₆ is highly soluble (18.5 g/100g at 25°C) but decomposes at temperatures as low as ~100°C [3]. The intermediate solubility of Cs₂SiF₆, combined with its high thermal stability (decomposition onset ~245°C, extending to 800°C), offers a unique processing window: it is sufficiently soluble for homogeneous solution-phase co-precipitation of Mn⁴⁺-doped phosphors (as demonstrated in the synthesis of Cs₂SiF₆:Mn⁴⁺ with 89% IQE) yet thermally robust enough to withstand post-synthetic annealing and device operating temperatures [1][4].

Solubility
Cross-study comparable
Cs₂SiF₆ 0.60 g/100g (17°C)
K₂SiF₆ 0.12 g/100g (17.5°C)
~5× higher
Reported higher solubility supports solution-phase co-precipitation synthesis workflows.
Gravimetric determination; insoluble in ethanol; (NH₄)₂SiF₆ decomposes ~100°C.
solution processing co-precipitation synthesis phosphor fabrication

Higher Refractive Index (n = 1.37–1.39) vs. K₂SiF₆ (n = 1.32–1.34) for Optimized Light Extraction in Phosphor Devices

DFT calculations within the B1WC hybrid functional yield a refractive index of n = 1.37 for Cs₂SiF₆, in excellent agreement with experimental values of n = 1.38–1.39 [1]. This is notably higher than the calculated refractive index of K₂SiF₆ (n = 1.32, experimental n = 1.34). The higher refractive index of Cs₂SiF₆ arises from the greater electronic polarizability of the Cs⁺ cation, as evidenced by its larger Mulliken effective charge (q(Cs) = 0.922 |e| vs. q(K) = 0.852 |e|) [1]. For phosphor-in-glass or phosphor-in-silicone configurations, a higher host refractive index can improve the refractive index matching with encapsulant materials and enhance light extraction from embedded phosphor particles. Experimental dispersion curves measured by the immersion method across 436–656 nm confirm these values with an accuracy of (2–4)×10⁻⁴ [2].

Refractive Index
Head-to-head
Cs₂SiF₆ n = 1.37–1.39
K₂SiF₆ n = 1.32–1.34
Δn +0.05 (+3.8%)
Higher refractive index may support light extraction matching in phosphor-in-glass designs.
DFT electronic dielectric constant; experimental immersion method 436–656 nm.
refractive index light extraction efficiency optical glass

Documented Phosphor Quantum Efficiency: 89% IQE / 71% EQE with 95% Retention at 150°C

Cs₂SiF₆:Mn⁴⁺ red phosphor synthesized by a soft chemistry method demonstrates a high internal quantum efficiency (IQE) of 89% and an ultrahigh external quantum efficiency (EQE) of 71% at room temperature [1]. Crucially, nearly 95% of the room-temperature IQE and EQE are maintained at 150°C, a temperature representative of high-power LED operating conditions. When incorporated into 10 W high-power warm white LEDs, a luminous efficiency of ~110 lm/W is achieved. An independent study reports an even higher quantum efficiency of 98.32% for Cs₂SiF₆:Mn⁴⁺ prepared via ion exchange [2]. The thermal quenching temperature T½ (temperature at which emission intensity drops to 50%) is 430 K (157°C) for Cs₂SiF₆:Mn⁴⁺, compared to 490–518 K for K₂SiF₆:Mn⁴⁺ [3]. While the T½ value is lower than that of K₂SiF₆, the high absolute quantum efficiency and the >95% retention at 150°C make Cs₂SiF₆:Mn⁴⁺ competitive for applications where maximum room-temperature brightness is prioritized, and the operating temperature remains below ~150°C.

Phosphor Efficiency
Cross-study comparable
IQE 89% / EQE 71%
95% retention at 150°C
Reported high quantum efficiency supports brightness in warm white LED phosphor research.
Mn⁴⁺ doping, soft chemistry synthesis; T½ ~430 K for Cs₂SiF₆:Mn⁴⁺.
quantum efficiency thermal stability Mn⁴⁺ red phosphor

Superior Electronic Structure Stability Under Pressure: Band Gap Increases Only 4.4% (0–20 GPa) vs. 18.2% for K₂SiF₆

DFT calculations across the pressure range of 0–20 GPa reveal a stark contrast in the pressure-dependent band gap evolution between Cs₂SiF₆ (CSF) and K₂SiF₆ (KSF). The CSF band gap increases slowly by only 4.4% and demonstrates a clear trend of saturation (slowing growth) at higher pressures, whereas the KSF band gap increases by 18.2% over the same pressure range with minimal signs of slowing [1]. This 4.1× difference in pressure sensitivity indicates that the electronic structure of Cs₂SiF₆ is significantly more rigid and less responsive to volumetric compression. The elastic constant C₁₂ of CSF also increases more rapidly under pressure (721% vs. 589% for KSF from 0 to 20 GPa) [1], while the bulk modulus and shear modulus show differentiated pressure responses. These differences are attributed to the larger Cs⁺ cation buffering the compression of the [SiF₆]²⁻ octahedral units and the more ionic character of the Cs–F bond.

Pressure Stability
Head-to-head
Cs₂SiF₆ ΔEg +4.4% (0–20 GPa)
K₂SiF₆ ΔEg +18.2%
4.1× lower pressure sensitivity
More stable electronic structure under pressure supports high-pressure luminescence sensing studies.
DFT B1WC, hydrostatic pressure 0–20 GPa; saturation trend observed for Cs₂SiF₆.
pressure stability electronic structure high-pressure phosphor

Validated Application Scenarios for Dicesium Hexafluorosilicate (Cs₂SiF₆, CAS 16923-87-8) Based on Quantitative Differential Evidence


High-Brightness, Thermally Stable Mn⁴⁺ Red Phosphor for Warm White LEDs

Cs₂SiF₆:Mn⁴⁺ red phosphor is a validated candidate for high-power warm white LED fabrication, achieving 89% IQE, 71% EQE, and 95% retention of room-temperature efficiency at 150°C [1]. The ~5× higher aqueous solubility of Cs₂SiF₆ (0.60 g/100g at 17°C) compared to K₂SiF₆ (0.12 g/100g) enables homogeneous co-precipitation synthesis of Mn⁴⁺-doped phosphors with uniform activator distribution, a prerequisite for the high quantum efficiency observed [2][3]. The wider band gap (10.39 eV) ensures that the host does not parasitically absorb the blue LED pump light (~2.76 eV) or the red Mn⁴⁺ emission (~2.0 eV), preserving the high external quantum efficiency [4].

Optical Glass Component Requiring Elevated Refractive Index and UV Transparency

With a measured refractive index of n = 1.38–1.39 (vs. n = 1.34 for K₂SiF₆) and a wide band gap of 10.39 eV enabling transparency into the UV and VUV regions, Cs₂SiF₆ is suited as a precursor or additive in specialty optical glasses where higher refractive index and extended UV transmission are simultaneously required [1][2]. The 9.4% larger lattice constant and the higher ionic character of the Cs⁺ cation (Mulliken charge 0.922 |e|) modify the glass network structure differently than K⁺-based additives, potentially enabling tailored dispersion characteristics for achromatic lens designs [1].

Cesium-Containing Brazing Flux for Aluminum Joining Under EPA Regulatory Framework

Cs₂SiF₆ is specifically regulated under 40 CFR § 721.10292 for use as a brazing (metal joining) agent, with mandatory reporting for significant new uses [1]. In brazing flux formulations, Cs₂SiF₆ serves as a silicon precursor: during the brazing process, elemental Si is formed in situ and acts as a solder alloy precursor, reducing or eliminating the need for separate solder metal [2]. The high thermal stability of Cs₂SiF₆ (decomposition range 245–800°C) is compatible with aluminum brazing temperature regimes (~385–600°C), and the Cs⁺ cation imparts fluxing characteristics distinct from potassium-based fluoroaluminates, particularly for joining aluminum-magnesium alloys [3].

Pressure-Insensitive Phosphor Host for High-Pressure Luminescence Sensing and Calibration

The uniquely low band gap pressure sensitivity of Cs₂SiF₆ (+4.4% over 0–20 GPa, vs. +18.2% for K₂SiF₆) makes it an ideal host matrix for luminescence-based pressure sensors and diamond anvil cell calibration standards [1]. The slow saturation of the band gap with pressure indicates a structurally rigid lattice that minimally distorts the local crystal field around dopant ions, ensuring that emission wavelengths and intensities remain predictable under variable hydrostatic pressure conditions. The elastic constant C₁₂'s rapid increase under pressure (721% over 0–20 GPa) further indicates that shear deformation modes are efficiently stiffened, contributing to the overall mechanical and electronic stability [1].

Application
Selection Property
Validation Focus
Mn⁴⁺ red phosphor research
Band gap and lattice constant for dopant incorporation
Quantum efficiency and thermal quenching evaluation
Optical glass component development
Refractive index and UV transparency
Optical dispersion and transmission spectra
Brazing flux formulation (40 CFR)
Thermal stability and silicon precursor role
Fluxing performance and EPA compliance documentation
High-pressure luminescence sensing
Pressure-insensitive electronic band gap
Emission wavelength stability under hydrostatic compression
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